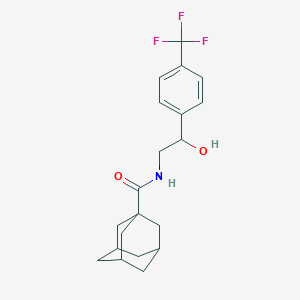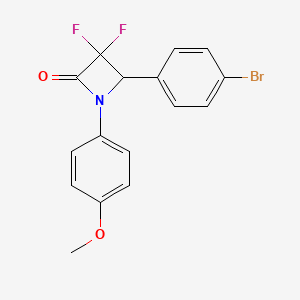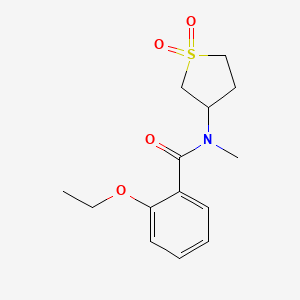![molecular formula C15H20N2O6S B2648484 4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid CAS No. 725710-62-3](/img/structure/B2648484.png)
4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid” is a synthetic compound with a molecular weight of 356.39 and a molecular formula of C15H20N2O6S . It is also known as MS-275 or entinostat, and it has been developed as a histone deacetylase (HDAC) inhibitor.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O6S/c1-23-12-6-5-11(15(19)20)10-13(12)24(21,22)16-7-3-9-17-8-2-4-14(17)18/h5-6,10,16H,2-4,7-9H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as its melting point or solubility, were not available in the sources I found.科学的研究の応用
Enzyme Interaction Studies
Research on the interactions of substrates with purified enzyme systems, such as 4-methoxybenzoate O-demethylating enzyme from Pseudomonas putida, highlights the specificity of enzymes to para-substituted benzoic acid derivatives. This specificity suggests potential applications in biocatalysis and environmental bioremediation processes for related compounds, including the oxidation and demethylation of methoxybenzoic acids (Bernhardt et al., 1973).
Electrochemical Applications
The electrooxidation process of related sulfamyl benzoic derivatives to their corresponding benzoic acids, such as the conversion of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid, demonstrates the potential of these compounds in drug synthesis and electrochemical applications. This method provides a safer and more environmentally friendly approach to synthesizing pharmacologically active benzoic acids (Michman & Weiss, 1990).
Organic Synthesis and Drug Development
The synthesis and characterization of polyaniline doped by benzoic acid and its derivatives, including methoxybenzoic acid, showcase the role of these compounds in developing new materials with potential applications in electronics and drug delivery systems. The high conductivity and thermal stability of these polymers indicate their utility in advanced technological applications (Amarnath & Palaniappan, 2005).
Pharmaceutical Research
Studies on benzoic acid derivatives as hypoglycemic agents, such as the investigation of repaglinide and related compounds, underline the potential of these chemicals in developing new medications for diabetes treatment. The structure-activity relationships explored in these studies provide a foundation for designing more effective and selective therapeutic agents (Grell et al., 1998).
作用機序
As a histone deacetylase (HDAC) inhibitor, this compound likely works by interfering with the function of HDAC enzymes. These enzymes are involved in removing acetyl groups from histones, which are proteins that help package DNA in the cell nucleus. By inhibiting HDACs, this compound could affect gene expression in cells.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
特性
IUPAC Name |
4-methoxy-3-[3-(2-oxopyrrolidin-1-yl)propylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-23-12-6-5-11(15(19)20)10-13(12)24(21,22)16-7-3-9-17-8-2-4-14(17)18/h5-6,10,16H,2-4,7-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYFEYANIYFLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2648401.png)



![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)
![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)


![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)

![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)